molecular formula C13H27I B1606830 1-Iodotridecane CAS No. 35599-77-0

1-Iodotridecane

Cat. No.: B1606830
CAS No.: 35599-77-0
M. Wt: 310.26 g/mol
InChI Key: XGAMQNYEIPCUIZ-UHFFFAOYSA-N
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Description

1-Iodotridecane, also known as tridecyl iodide, is an organic compound with the molecular formula C₁₃H₂₇I. It is a member of the alkyl iodides family, characterized by the presence of an iodine atom attached to a tridecane chain. This compound is notable for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodotridecane can be synthesized through several methods. One common approach involves the iodination of tridecane using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as red phosphorus or a similar substance.

Industrial Production Methods: In industrial settings, this compound is produced through the halogenation of tridecane. This process involves the reaction of tridecane with iodine in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Iodotridecane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Reduction Reactions: The compound can be reduced to tridecane using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Although less common, this compound can undergo oxidation to form corresponding iodinated alcohols or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: Tridecanol or other substituted tridecanes.

    Reduction: Tridecane.

    Oxidation: Iodinated alcohols or carboxylic acids.

Scientific Research Applications

1-Iodotridecane has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Labeling Studies: The compound is used in isotopic labeling studies to trace the pathways of organic reactions.

    Pharmaceutical Research: It is employed in the synthesis of potential pharmaceutical agents.

    Material Science: this compound is used in the preparation of specialized materials with unique properties.

Mechanism of Action

The mechanism of action of 1-iodotridecane in chemical reactions involves the cleavage of the carbon-iodine bond. This bond is relatively weak, making the iodine atom a good leaving group. In substitution reactions, nucleophiles attack the carbon atom bonded to iodine, displacing the iodine atom and forming a new bond. In reduction reactions, the iodine atom is removed, and the carbon chain is saturated with hydrogen atoms.

Comparison with Similar Compounds

    1-Bromotridecane: Similar in structure but contains a bromine atom instead of iodine.

    1-Chlorotridecane: Contains a chlorine atom instead of iodine.

    1-Fluorotridecane: Contains a fluorine atom instead of iodine.

Comparison: 1-Iodotridecane is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes this compound more reactive in substitution reactions compared to its brominated, chlorinated, and fluorinated counterparts. Additionally, the iodine atom’s larger size and weaker bond with carbon make it a better leaving group, facilitating various chemical transformations.

Properties

IUPAC Name

1-iodotridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAMQNYEIPCUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337940
Record name Tridecyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35599-77-0
Record name 1-Iodotridecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35599-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tridecanol (1.08 g, 5.31 mmol) in dichloromethane (20 mL), triphenyl phosphine (1.53 g, 5.84 mmol) and imidazole (0.39 g, 5.84 mmol) were added and cooled to 0° C. I2 (1.48 g, 5.84 mmol) was added and the reaction mixture was stirred at room temperature for 3 h. After completion of starting materials, the reaction mixture was evaporated and diluted with hexane and passed through a Celite™ pad. The combined organic extracts were evaporated under reduced pressure to obtain the crude product which was purified by column chromatography (100-200 mesh silica gel, eluent hexane) to furnish iodotridecane (1.43 g, 84%) as a low melting solid.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.48 g
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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